2-(5-{[(3-methoxyphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)-N-(2-methylphenyl)acetamide
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Overview
Description
2-(5-{[(3-methoxyphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)-N-(2-methylphenyl)acetamide is a complex organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Mechanism of Action
Mode of Action
The presence of the 1,3,4-thiadiazol-2-yl and carbamoyl groups suggest potential interactions with enzymes or receptors that recognize these functional groups .
Biochemical Pathways
Without identified targets, it’s challenging to determine the exact biochemical pathways affected by the compound. Based on its structure, it may be involved in pathways where similar compounds play a role .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. Given the lack of identified targets and known biochemical pathways, it’s difficult to predict the potential effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-{[(3-methoxyphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)-N-(2-methylphenyl)acetamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The initial step involves the formation of the 1,3,4-thiadiazole ring. This can be achieved by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Introduction of the Methoxyphenyl Group: The next step involves the introduction of the 3-methoxyphenyl group. This can be done by reacting the thiadiazole intermediate with 3-methoxyphenyl isocyanate.
Formation of the Final Compound: The final step involves the acylation of the intermediate with 2-methylphenylacetyl chloride to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding phenolic derivatives.
Reduction: Reduction reactions can occur at the carbonyl groups, potentially leading to the formation of alcohol derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, where halogenation or nitration can occur.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of thiadiazole derivatives on biological systems. It may exhibit interesting biological activities such as antimicrobial, antifungal, or anticancer properties.
Medicine
In medicinal chemistry, this compound can be explored for its potential therapeutic applications. Thiadiazole derivatives have been studied for their potential as anti-inflammatory, analgesic, and antipyretic agents.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique structure may impart desirable characteristics such as thermal stability or conductivity.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-{[(3-chlorophenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)-N-(2-methylphenyl)acetamide
- 2-(5-{[(3-fluorophenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)-N-(2-methylphenyl)acetamide
- 2-(5-{[(3-nitrophenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)-N-(2-methylphenyl)acetamide
Uniqueness
The uniqueness of 2-(5-{[(3-methoxyphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)-N-(2-methylphenyl)acetamide lies in its methoxyphenyl group, which may impart specific biological activities or chemical properties that are not present in similar compounds. This makes it a valuable compound for further research and development.
Properties
IUPAC Name |
2-[5-[(3-methoxyphenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]-N-(2-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O3S/c1-12-6-3-4-9-15(12)21-16(25)11-17-23-24-19(28-17)22-18(26)20-13-7-5-8-14(10-13)27-2/h3-10H,11H2,1-2H3,(H,21,25)(H2,20,22,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTPJAOLMZOKEIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CC2=NN=C(S2)NC(=O)NC3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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